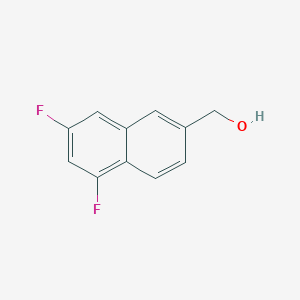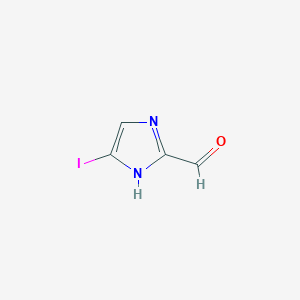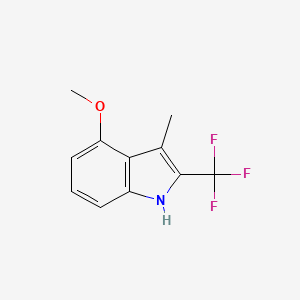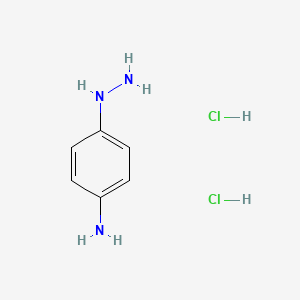
4-Hydrazinylaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylaniline dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of aniline, where the amino group is substituted with a hydrazine group. This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylaniline dihydrochloride typically involves the reduction of 4-nitroaniline to 4-hydrazinylaniline, followed by the formation of the dihydrochloride salt. The reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and recrystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often occur under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Anilines: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
4-Hydrazinylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of 4-Hydrazinylaniline dihydrochloride involves its ability to act as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
4-Nitroaniline: A precursor in the synthesis of 4-Hydrazinylaniline dihydrochloride.
4-Aminophenylhydrazine: A closely related compound with similar reactivity.
Phenylhydrazine: Another hydrazine derivative with comparable chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry. Its ability to form stable intermediates and participate in a wide range of chemical reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H11Cl2N3 |
|---|---|
Poids moléculaire |
196.07 g/mol |
Nom IUPAC |
4-hydrazinylaniline;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,7-8H2;2*1H |
Clé InChI |
GOZOIDJKJXWUKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


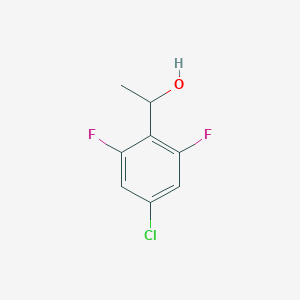
![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
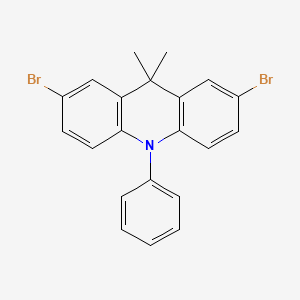
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
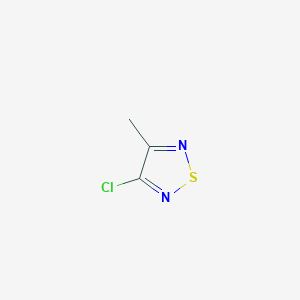
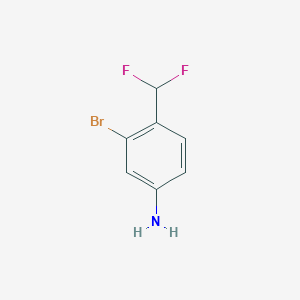
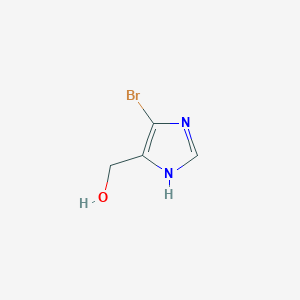
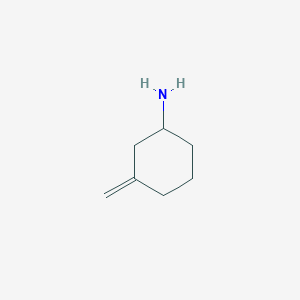
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
